molecular formula C18H13FN2O4 B2472215 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105216-92-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2472215
CAS No.: 1105216-92-9
M. Wt: 340.31
InChI Key: VXILGHDVCIVAAZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H13FN2O4 and its molecular weight is 340.31. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Studies on compounds structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide have revealed their potential as inhibitors of PI3Kα and mTOR, indicating applications in cancer therapy due to their in vitro and in vivo efficacy (Stec et al., 2011).

Src Kinase Inhibition and Anticancer Activity : Derivatives with N-benzyl-substituted acetamide groups have been shown to inhibit Src kinase and demonstrate anticancer activities, suggesting their use in targeting specific cancer cell lines (Fallah-Tafti et al., 2011).

Chemical Synthesis and Derivative Applications

Heterocyclic Precursors : The synthesis of functionally substituted benzoxazoles, including compounds with acetamide groups, highlights their importance as precursors for further chemical modifications, which could be applied in developing novel therapeutic agents (Khodot et al., 2022).

Antitumor Activities : Compounds bearing the benzothiazole structure and synthesized as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been screened for antitumor activity, indicating potential use in chemotherapeutic applications (Yurttaş et al., 2015).

Anticonvulsant Evaluation : Indoline derivatives of benzothiazole acetamide have been evaluated for anticonvulsant activities, showing significant effects against seizures, which could lead to new treatments for epilepsy (Nath et al., 2021).

Molecular Docking and Antimicrobial Study

Antimicrobial Activities : The synthesis and antimicrobial evaluation of substituted benzothiazoles derivatives, including acetamide groups, have been conducted, demonstrating their potential as antimicrobial agents against resistant bacteria strains (Anuse et al., 2019).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c19-14-4-2-1-3-13(14)16-8-12(21-25-16)9-18(22)20-11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXILGHDVCIVAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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